3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
The compound 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a quinolinone derivative featuring a sulfonyl group at position 3, a fluorine substituent at position 6, and a morpholine ring at position 5. The propyl chain at position 1 enhances lipophilicity, while the 4-ethylbenzenesulfonyl group contributes to steric and electronic modulation.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-9-27-16-23(32(29,30)18-7-5-17(4-2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-31-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGRNMPMYUYHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using ethylbenzenesulfonyl chloride and a base such as triethylamine.
Morpholinyl Substitution: The morpholinyl group can be introduced via nucleophilic substitution using morpholine and a suitable leaving group.
Propylation: The propyl group can be introduced through alkylation using propyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinone derivatives with sulfonyl, fluorine, and heterocyclic substituents are well-studied for their pharmacological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
The latter’s branched substituents may hinder binding in sterically constrained active sites. Electronic effects: The electron-withdrawing sulfonyl group enhances electrophilicity, but the para-ethyl substituent offers weaker electron-donating effects than meta-dimethyl groups, possibly affecting receptor interactions .
Heterocyclic Substituents :
- The morpholinyl group at position 7 contributes to hydrogen-bonding capacity and solubility, a feature shared with the dimethylphenylsulfonyl analog . In contrast, the carboxylate-containing analog prioritizes polar interactions over lipophilicity.
Fluorine and Alkyl Chains :
- The 6-fluoro substituent is conserved across analogs, likely to enhance metabolic stability and binding affinity via halogen bonding.
- The 1-propyl chain in the target compound balances lipophilicity and conformational flexibility, whereas cyclopropyl (in ) may restrict rotational freedom.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely employs sulfonylation of the quinolinone core, as reported for analogs in . Computational modeling (e.g., SHELX-refined crystallography ) could clarify its 3D conformation and active-site compatibility.
- Pharmacokinetic Predictions : Compared to the 3,5-dimethylphenyl analog , the para-ethyl group may reduce CYP450-mediated metabolism, extending half-life. However, in vitro assays are required to validate this.
- Biological Activity: Quinolinones with morpholinyl groups often exhibit kinase inhibition (e.g., PI3K/AKT pathway). The fluorine and sulfonyl groups may synergize to enhance target affinity, as seen in related antimalarials .
Biological Activity
3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a novel compound belonging to the quinoline derivatives class. Its unique structural features, including a sulfonyl group, fluorine atom, and morpholine ring, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H30FN3O3S |
| Molecular Weight | 471.6 g/mol |
| CAS Number | 892767-04-3 |
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinoline core can inhibit various protein functions critical for cellular processes. The presence of the sulfonyl group enhances binding affinity to target proteins, while the fluorine atom may increase the compound's stability and bioavailability.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities associated with signaling pathways like WNT/β-catenin, impacting cell growth and differentiation.
Biological Activity Studies
Several studies have evaluated the biological activity of similar quinoline derivatives, providing insights into the potential effects of this compound.
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that related quinoline derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study: Antimicrobial Properties
Another study investigated the antimicrobial effects of quinoline derivatives:
- Compounds demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Comparative Analysis
To understand how this compound compares with similar compounds, we can look at their biological activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 3-(4-Ethylbenzenesulfonyl)-6-fluoro... | Moderate | Positive |
| 3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro... | High | Moderate |
| 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro... | High | Positive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
